molecular formula C23H52ClNO3Si B15180499 Dodecyldimethyl(3-(triethoxysilyl)propyl)ammonium chloride CAS No. 62077-89-8

Dodecyldimethyl(3-(triethoxysilyl)propyl)ammonium chloride

Cat. No.: B15180499
CAS No.: 62077-89-8
M. Wt: 454.2 g/mol
InChI Key: YWZQRISHIOLKIZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dodecyldimethyl(3-(triethoxysilyl)propyl)ammonium chloride is a quaternary ammonium compound with a long alkyl chain and a triethoxysilyl group. This compound is known for its unique chemical properties, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dodecyldimethyl(3-(triethoxysilyl)propyl)ammonium chloride typically involves the reaction of dodecylamine with 3-(triethoxysilyl)propyl chloride in the presence of a suitable solvent, such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar reaction conditions but with optimized parameters to increase yield and purity. Continuous flow reactors and large-scale distillation units are often employed to handle the increased volume of reactants and products.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions, although these are less common due to the stability of the quaternary ammonium group.

  • Reduction: Reduction reactions are not typically associated with this compound.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the triethoxysilyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation reactions may use oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Substitution reactions often involve nucleophiles like water or alcohols, and are typically carried out in polar solvents.

Major Products Formed:

  • Oxidation can lead to the formation of dodecyldimethyl(3-(triethoxysilyl)propyl)ammonium hydroxide.

  • Substitution reactions can produce various silylated derivatives depending on the nucleophile used.

Scientific Research Applications

Dodecyldimethyl(3-(triethoxysilyl)propyl)ammonium chloride is widely used in scientific research due to its unique properties:

  • Chemistry: It serves as a phase transfer catalyst in organic synthesis, facilitating reactions between reagents in different phases.

  • Biology: The compound is used in the modification of surfaces to improve cell adhesion and proliferation in tissue engineering.

  • Industry: The compound is used in the production of coatings and adhesives, where its ability to form strong bonds with various substrates is valuable.

Mechanism of Action

The mechanism by which dodecyldimethyl(3-(triethoxysilyl)propyl)ammonium chloride exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The quaternary ammonium group interacts with negatively charged surfaces, such as cell membranes or polymer matrices, enhancing adhesion and stability.

  • Pathways Involved: In drug delivery, the compound can facilitate the transport of drugs across biological membranes, improving their efficacy.

Comparison with Similar Compounds

  • Cetyltrimethylammonium chloride: Another quaternary ammonium compound with a shorter alkyl chain, used in similar applications but with different solubility and reactivity profiles.

  • Trimethoxysilylpropyl methacrylate: A silane coupling agent used in polymer chemistry, with a different functional group but similar applications in surface modification.

Uniqueness: Dodecyldimethyl(3-(triethoxysilyl)propyl)ammonium chloride stands out due to its long alkyl chain, which provides enhanced hydrophobicity and stability compared to shorter-chain analogs. Its triethoxysilyl group also offers unique reactivity and bonding capabilities.

Properties

CAS No.

62077-89-8

Molecular Formula

C23H52ClNO3Si

Molecular Weight

454.2 g/mol

IUPAC Name

dodecyl-dimethyl-(3-triethoxysilylpropyl)azanium;chloride

InChI

InChI=1S/C23H52NO3Si.ClH/c1-7-11-12-13-14-15-16-17-18-19-21-24(5,6)22-20-23-28(25-8-2,26-9-3)27-10-4;/h7-23H2,1-6H3;1H/q+1;/p-1

InChI Key

YWZQRISHIOLKIZ-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CCC[Si](OCC)(OCC)OCC.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.